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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DGY-09-192, a potent and

selective bivalent degrader targeting Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).

We will delve into its mechanism of action, quantitative performance metrics, key experimental

validation protocols, and the signaling pathways it modulates.

Core Concept: Targeted Protein Degradation
DGY-09-192 is a Proteolysis-Targeting Chimera (PROTAC). Unlike traditional inhibitors that

merely block a protein's function, PROTACs are designed to eliminate the target protein from

the cell entirely. DGY-09-192 achieves this by coupling a pan-FGFR inhibitor, BGJ398, to a

ligand that recruits the CRL2^VHL^ E3 ubiquitin ligase.[1][2] This bifunctional nature allows it to

act as a molecular bridge, bringing FGFR1 or FGFR2 into close proximity with the cell's natural

protein disposal machinery, leading to ubiquitination and subsequent degradation by the

proteasome.[3][4]

Mechanism of Action
The mechanism of DGY-09-192 involves the formation of a ternary complex between the target

protein (FGFR1/2), the PROTAC molecule itself, and the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR protein,

marking it for destruction by the 26S proteasome. This degradation-based approach can offer

advantages over simple inhibition, including a more sustained and profound pathway inhibition
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and the potential to overcome resistance mechanisms associated with kinase domain

mutations.[3][5]
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Mechanism of DGY-09-192 as a PROTAC Degrader.

Quantitative Data Summary
DGY-09-192 demonstrates high potency in degrading FGFR1/2 and inhibiting the proliferation

of cancer cell lines dependent on FGFR signaling.

Table 1: Degradation Potency and Efficacy
Parameter Target Cell Line Value Reference(s)

DC₅₀ FGFR1 CCLP1 4.35 nM [1][6]

FGFR2 KATO III 70 nM [6][7]

Dₘₐₓ FGFR1 CCLP1 85% [1][6]

FGFR2 KATO III 74% [6]

DC₅₀: Half-maximal degradation concentration.

Dₘₐₓ: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity (IC₅₀)
Cell Line FGFR Aberration IC₅₀ (72h treatment) Reference(s)

KATO III FGFR2 Amplification 1 nM [1][7]

CCLP-FP
FGFR2-PHGDH

Fusion
8 nM [1][7]

CCLP1
FGFR1

Overexpression
17 nM [1][7]

ICC13-7 FGFR2-OPTN Fusion 40 nM [1][7]

Table 3: Biochemical Inhibition (IC₅₀)
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Target Assay Type IC₅₀ Reference(s)

FGFR1 Z'-LYTE Kinase Assay 23.8 nM [8][9]

FGFR2 Z'-LYTE Kinase Assay 34 nM [9]

FGFR3 Biochemical Assay 50.9 nM [8]

FGFR4 Biochemical Assay 353 nM [8]

Note: While DGY-09-192 inhibits all FGFR isoforms biochemically, it selectively degrades only

FGFR1 and FGFR2.[1][8]

Downstream Signaling Pathway Modulation
Activation of FGFRs triggers multiple downstream signaling cascades crucial for cell

proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK-ERK

and PI3K-AKT pathways. By degrading FGFR1/2, DGY-09-192 effectively shuts down these

oncogenic signals.[6] This is evidenced by a marked reduction in the phosphorylation of key

downstream effectors like FRS2, ERK1/2, and AKT.[4][6]
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FGFR1/2 Signaling and the Point of Intervention by DGY-09-192.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DGY-09-
192.

Immunoblotting (Western Blot)
Objective: To determine the extent of FGFR1/2 degradation and the inhibition of downstream

signaling.

Methodology:

Cell Culture and Treatment: Plate cells (e.g., KATO III for FGFR2, CCLP1 for FGFR1) and

allow them to adhere overnight. Treat cells with varying concentrations of DGY-09-192 (e.g.,

0.01-10 µM) for a specified duration (e.g., 6, 16, or 24 hours).[6][7]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-FGFR1, anti-FGFR2,

anti-p-FRS2, anti-p-ERK1/2, anti-Actin).

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour. Detect signals using an enhanced

chemiluminescence (ECL) substrate and an imaging system.[1][12]

Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the anti-proliferative effect of DGY-09-192.

Methodology:
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Cell Seeding: Seed cells in 96-well plates at an appropriate density.

Compound Treatment: After 24 hours, treat cells with a serial dilution of DGY-09-192 or

control compounds.

Incubation: Incubate the plates for 72 hours.[1][7]

Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the

manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, which is an indicator of cell viability.

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-

treated controls and plot a dose-response curve to calculate the IC₅₀ value.

In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of DGY-09-192 in a tumor model.

Methodology:

Tumor Implantation: Subcutaneously inject cancer cells (e.g., CCLP1-FGFR2-PHGDH) into

the flank of immunodeficient mice.[6]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume, randomize mice into treatment and vehicle control groups.

Dosing: Administer DGY-09-192 or vehicle via a specified route (e.g., intraperitoneal

injection) at a defined dose and schedule (e.g., 20-40 mg/kg, once daily for 6 days).[6]

Monitoring: Measure tumor volume and body weight regularly.

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis (e.g.,

by immunoblotting) to confirm the degradation of the target protein and downstream

signaling inhibition in vivo.[1][6]
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Experimental Workflow for DGY-09-192 Characterization.

Conclusion
DGY-09-192 is a highly effective and selective degrader of FGFR1 and FGFR2. It operates

through a VHL-dependent, proteasomal mechanism, leading to potent anti-proliferative activity

in cancer cells driven by aberrant FGFR1/2 signaling. The data presented herein underscore its

potential as a valuable research tool and a prototype for developing novel therapeutics for

FGFR-driven cancers, including gastric cancer, cholangiocarcinoma, and certain breast

cancers.[1][3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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